Deoxy-bigchap

Übersicht

Beschreibung

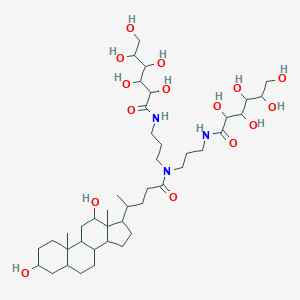

Desoxy-Bigchap, auch bekannt als N,N-bis-(3-D-Gluconamidopropyl)desoxycholat, ist ein nichtionisches Detergensanalogon von CHAPS und CHAPSO. Es wird hauptsächlich zur Membrankonzentrierung und Proteomanalyse verwendet. Desoxy-Bigchap hat reduzierte elektrostatische Wechselwirkungen, was es für die Anionenaustauschchromatographie an DEAE-Cellulose geeignet macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Desoxy-Bigchap wird durch einen mehrstufigen Prozess synthetisiert, der die Konjugation von Desoxycholsäure mit Gluconamidgruppen beinhaltet. Die Reaktion umfasst typischerweise die Aktivierung von Desoxycholsäure, gefolgt von ihrer Reaktion mit 3-D-Gluconamidopropylamin unter kontrollierten Bedingungen. Die Reaktion wird in einem organischen Lösungsmittel wie Dimethylsulfoxid oder Methanol durchgeführt, und das Produkt wird durch Kristallisation oder Chromatographie gereinigt .

Industrielle Produktionsmethoden

In industriellen Umgebungen umfasst die Produktion von Desoxy-Bigchap die großtechnische Synthese mit automatisierten Reaktoren und Reinigungssystemen. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und stellt sicher, dass das Endprodukt die erforderlichen Spezifikationen für Forschungs- und Industrieanwendungen erfüllt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Deoxy-Bigchap is synthesized through a multi-step process involving the conjugation of deoxycholic acid with gluconamide groups. The reaction typically involves the activation of deoxycholic acid followed by its reaction with 3-D-gluconamidopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide or methanol, and the product is purified through crystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Desoxy-Bigchap unterliegt aufgrund seiner nichtionischen Detergenseigenschaften hauptsächlich Solubilisierungsreaktionen. Es nimmt nicht an typischen chemischen Reaktionen wie Oxidation, Reduktion oder Substitution teil. Stattdessen interagiert es mit Zellmembranen und Proteinen, um ihre Solubilisierung und Analyse zu erleichtern .

Häufige Reagenzien und Bedingungen

Der Solubilisierungsprozess mit Desoxy-Bigchap beinhaltet typischerweise wässrige Lösungen in Konzentrationen von 1,1 bis 1,4 Millimol. Die Verbindung ist in Wasser, Dimethylsulfoxid und Methanol löslich, was sie für verschiedene experimentelle Bedingungen vielseitig einsetzbar macht .

Hauptprodukte, die gebildet werden

Das Hauptergebnis der Verwendung von Desoxy-Bigchap ist die Solubilisierung von Membranproteinen und anderen hydrophoben Molekülen. Dies erleichtert ihre anschließende Analyse durch Techniken wie Chromatographie und Massenspektrometrie .

Wissenschaftliche Forschungsanwendungen

Membrane Protein Solubilization

One of the primary applications of deoxy-bigchap is in the solubilization of membrane proteins. Membrane proteins are crucial for numerous cellular functions but are often challenging to study due to their hydrophobic nature. This compound effectively interacts with the hydrophobic regions of these proteins, allowing them to be solubilized in aqueous solutions without denaturing their structure or function .

Key Characteristics:

- Non-ionic nature : Reduces electrostatic interactions that could interfere with protein activity .

- High Critical Micelle Concentration (CMC) : Ranges from 1.1 to 1.4 mM, facilitating effective solubilization while being easily removable by dialysis .

- Low UV absorbance : This property allows for accurate protein quantification without interference from the detergent itself .

Applications in Proteomic Analysis

This compound is widely used in proteomic studies where membrane proteins need to be isolated and analyzed. Its ability to maintain protein integrity while solubilizing them makes it suitable for various analytical techniques, including:

- Electrophoresis : Used to separate proteins based on their size and charge.

- Chromatography : Facilitates the purification of specific proteins from complex mixtures .

Stabilization of Enzymes and Chromophores

In addition to solubilizing membrane proteins, this compound is also employed to stabilize enzymes during diagnostic analyses and biochemical assays. Its amphipathic nature helps maintain enzyme activity by preventing aggregation or denaturation during experimental procedures .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

Comparative Analysis with Other Detergents

To better understand the advantages of this compound, it is useful to compare it with other common detergents used in similar applications:

| Detergent | Type | CMC (mM) | UV Absorbance | Applications |

|---|---|---|---|---|

| This compound | Non-ionic | 1.1 - 1.4 | Low | Membrane protein solubilization, enzyme stabilization |

| CHAPS | Zwitterionic | 8 - 12 | Moderate | Membrane protein extraction |

| Triton X-100 | Non-ionic | 0.25 | High | General protein extraction but may denature sensitive proteins |

Wirkmechanismus

Deoxy-Bigchap exerts its effects by interacting with the lipid bilayer of cell membranes. It disrupts the hydrophobic interactions between lipid molecules, leading to the solubilization of membrane proteins. The compound forms micelles around the hydrophobic regions of proteins, allowing them to remain in solution and be analyzed .

Vergleich Mit ähnlichen Verbindungen

Desoxy-Bigchap ist anderen nichtionischen Detergenzien wie CHAPS und CHAPSO ähnlich. Es hat reduzierte elektrostatische Wechselwirkungen, was es für bestimmte Anwendungen besser geeignet macht. Zu den anderen ähnlichen Verbindungen gehören:

CHAPS: Ein zwitterionisches Detergens, das zur Solubilisierung von Membranproteinen verwendet wird.

CHAPSO: Ein hydroxyliertes Derivat von CHAPS mit ähnlichen Eigenschaften.

Nonyl-β-D-thioglucosid: Ein nichtionisches Detergens, das zur Solubilisierung von Membranproteinen verwendet wird.

n-Octyl-β-D-glucopyranosid: Ein weiteres nichtionisches Detergens mit Anwendungen in der Membranproteinforschung .

Die einzigartigen Eigenschaften von Desoxy-Bigchap machen es zu einem wertvollen Werkzeug in verschiedenen wissenschaftlichen und industriellen Anwendungen, insbesondere bei der Solubilisierung und Analyse von Membranproteinen.

Biologische Aktivität

Deoxy-bigchap (DBC) is a non-ionic detergent that has garnered attention in biochemical research for its unique properties and applications. This article explores its biological activity, focusing on its role in solubilizing proteins, its interaction with cellular membranes, and its implications in various research contexts.

Overview of this compound

This compound is a derivative of the well-known detergents CHAPS and CHAPSO. It is characterized by reduced electrostatic interactions, making it particularly useful in processes like anion exchange chromatography. Its chemical structure can be summarized as follows:

- CAS Number : 86303-23-3

- Empirical Formula : C₄₂H₇₅N₃O₁₅

This compound functions primarily by disrupting lipid bilayers, which facilitates the solubilization of membrane proteins. This property is crucial for studies that require the extraction and analysis of proteins from complex biological matrices. The mechanism involves:

- Hydrophobic Interaction : DBC interacts with hydrophobic regions of membrane proteins, allowing them to remain soluble in aqueous environments.

- Reduced Aggregation : By minimizing protein-protein interactions, DBC helps maintain protein functionality during extraction processes.

Protein Solubilization

One significant application of this compound is in the solubilization of human seminal γ-glutamyl transpeptidase (g-GTP), an enzyme with high activity in human semen. Research indicates that DBC effectively extracts this enzyme from biological stains, outperforming other detergents like CHAPSO and BIGCHAP.

Table 1: Comparison of Protein Extraction Efficiency

| Detergent | % Protein Extracted | % g-GTP Detectable |

|---|---|---|

| CHAPS | 60-70% | <10% |

| This compound | 60-70% | <10% |

| CHAPSO | Low | Not detectable |

This data illustrates the effectiveness of DBC in maintaining the integrity of proteins during extraction from aged biological samples .

Interaction with Membrane Proteins

This compound has been shown to facilitate the study of membrane proteins by providing a suitable environment for their solubilization without denaturing them. For instance, studies on the ribosome-nascent chain complex have demonstrated that DBC allows for effective interactions with translocon complexes, essential for understanding protein translocation mechanisms across membranes .

Case Studies

- Forensic Applications : DBC has been utilized in forensic science for extracting seminal fluid components from stains. A study reported that DBC could solubilize g-GTP from stains that were up to 14 years old, highlighting its potential for forensic analysis and evidence preservation .

- Biochemical Research : In a study examining protein translocation, this compound was used to solubilize ribosomal complexes, facilitating insights into the mechanisms of protein insertion into membranes. This research underscores DBC's role as a critical tool in membrane biology .

Safety and Handling

While this compound is generally considered safe for laboratory use, it is essential to follow standard safety protocols:

- Irritation Risks : It may cause irritation to eyes and skin; appropriate protective equipment should be worn.

- Handling Precautions : Use in well-ventilated areas and avoid inhalation.

Eigenschaften

IUPAC Name |

N-[3-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propyl]amino]propyl]-2,3,4,5,6-pentahydroxyhexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H75N3O15/c1-22(26-9-10-27-25-8-7-23-18-24(48)12-13-41(23,2)28(25)19-31(51)42(26,27)3)6-11-32(52)45(16-4-14-43-39(59)37(57)35(55)33(53)29(49)20-46)17-5-15-44-40(60)38(58)36(56)34(54)30(50)21-47/h22-31,33-38,46-51,53-58H,4-21H2,1-3H3,(H,43,59)(H,44,60) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSUWTDDXLCUFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)N(CCCNC(=O)C(C(C(C(CO)O)O)O)O)CCCNC(=O)C(C(C(C(CO)O)O)O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H75N3O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394140 | |

| Record name | Big CHAP, Deoxy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

862.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86303-23-3 | |

| Record name | Big CHAP, Deoxy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.